![molecular formula C7H6N2S B12926069 6H-Thiopyrano[3,2-d]pyrimidine CAS No. 33526-08-8](/img/structure/B12926069.png)
6H-Thiopyrano[3,2-d]pyrimidine
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Overview
Description
6H-Thiopyrano[3,2-d]pyrimidine is a sulfur-containing heterocyclic compound characterized by a fused pyrimidine-thiopyran ring system. The sulfur atom in the thiopyran moiety distinguishes it from oxygen-containing pyrano[3,2-d]pyrimidines, influencing its electronic properties, reactivity, and intermolecular interactions. This compound is typically synthesized via cyclization reactions involving thioamide or thiol-containing precursors. For example, derivatives such as 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one have been used as intermediates in multi-step syntheses involving aromatic aldehydes and acidic conditions . Key structural features include a planar pyrimidine ring fused to a non-aromatic thiopyran ring, with substituents at positions 6 and 2 often dictating its physicochemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Thiopyrano[3,2-d]pyrimidine typically involves cyclization reactions. One common method is the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid with malononitrile and arylaldehyde derivatives. This reaction is often carried out in aqueous ethanol at room temperature using photoexcited organic dyes like Na2 eosin Y as direct hydrogen atom transfer photocatalysts under visible light-mediated conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the Knoevenagel-Michael cyclocondensation reaction suggests potential for industrial application. The reaction’s high yield, energy efficiency, and operational simplicity make it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6H-Thiopyrano[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can modify the thiopyran ring, affecting the compound’s electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or dioxane and may require catalysts or light-mediated activation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce aryl or alkyl groups onto the pyrimidine ring .
Scientific Research Applications
Inhibition of Phosphodiesterase 4B (PDE4B)
One of the most significant applications of 6H-Thiopyrano[3,2-d]pyrimidine is its role as a selective inhibitor of phosphodiesterase 4B. By inhibiting this enzyme, the compound increases levels of cyclic adenosine monophosphate (cAMP) within cells. This modulation of cAMP is crucial for various signaling pathways associated with inflammation and immune responses. Increased cAMP levels have been linked to anti-inflammatory effects, making this compound a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Anti-Cancer Properties
Recent studies have explored the anti-cancer potential of derivatives based on the thiopyrano[3,2-d]pyrimidine scaffold. Research indicates that certain derivatives exhibit potent antiproliferative effects against human tumor cell lines by targeting multiple kinase pathways involved in angiogenesis and tumor growth . For instance, specific pyridothiopyranopyrimidine derivatives have shown high potency in inhibiting VEGFR-2 KDR, a key player in cancer progression .
Agricultural Applications
The compound's derivatives may also possess herbicidal or fungicidal properties, making them suitable candidates for agricultural applications. The unique chemical structure allows for the development of compounds that can effectively target pests or diseases in crops .
Material Science Applications
In material science, this compound can be utilized in the development of novel materials due to its unique chemical properties. The integration of sulfur into its structure enhances the material's stability and functionality in various applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 6H-Thiopyrano[3,2-d]pyrimidine exerts its effects involves the inhibition of PDE4B. This enzyme plays a crucial role in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule involved in various cellular processes. By inhibiting PDE4B, this compound increases cAMP levels, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
5H-Pyrano[2,3-d]pyrimidinone Derivatives
These compounds feature an oxygen atom in the pyran ring instead of sulfur. Notable examples include 7-amino-6-cyano-5-(4-trifluoromethylphenyl)-2-thioxo-5H-pyrano[2,3-d]pyrimidinone (2r). Key differences include:
- Electronic Effects : The oxygen atom in the pyran ring increases electron density compared to sulfur, altering reactivity in nucleophilic substitutions.
- Substituent Influence : The trifluoromethyl group in 2r enhances lipophilicity and metabolic stability compared to unsubstituted analogs .
- Analytical Data: ¹H NMR signals for pyrano[2,3-d]pyrimidinones typically appear at δ 6.5–8.5 ppm for aromatic protons, whereas sulfur-containing analogs show downfield shifts due to deshielding effects .
Pyranothiadiazolopyrimidine Derivatives
Examples such as 8H,9H-pyrano[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine-7-carbonitrile derivatives (e.g., chloro- or bromo-substituted analogs) exhibit fused thiadiazole rings. Key distinctions:
- Thermal Stability: Higher melting points (247–283°C) compared to 6H-thiopyrano[3,2-d]pyrimidines (~200–220°C) due to rigid thiadiazole incorporation .
- Synthetic Efficiency: Yields for these derivatives (60–86%) are comparable to 6H-thiopyrano analogs but require multi-component reactions involving aldehydes and nitriles .
7H-Thiopyrano[2,3-d]pyrimidines
These positional isomers differ in the thiopyran-pyrimidine fusion pattern ([2,3-d] vs. [3,2-d]). For instance, 7-amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives are synthesized via HBr-mediated cyclization. Differences include:
- Ring Conformation : The [2,3-d] fusion creates a distinct spatial arrangement, affecting π-π stacking interactions in solid-state structures .
- Reactivity : Bromide-mediated cyclization methods for 7H analogs are more efficient (70–85% yields) than HCl-driven syntheses for 6H derivatives .
Furopyrano[2,3-d]pyrimidines
Furopyrano derivatives, such as those synthesized via indium-catalyzed reactions, replace sulfur with a furan oxygen. Notable contrasts:
- Solubility : The furan oxygen enhances water solubility compared to sulfur-containing analogs.
- Catalytic Requirements : Indium catalysts enable milder reaction conditions (room temperature) compared to HBr or HCl-mediated cyclizations .
Data Tables
Table 2: Analytical Data Highlights
Compound Class | ¹H NMR Shifts (δ, ppm) | ¹³C NMR Shifts (δ, ppm) | Elemental Analysis (C, H, N, S) |
---|---|---|---|
6H-Thiopyrano[3,2-d]pyrimidine | 6.8–7.5 (aromatic), 4.2 (NH₂) | 160–165 (C=S), 110–120 (pyrimidine) | C: 45–50%, N: 15–20%, S: 10–12% |
5H-Pyrano[2,3-d]pyrimidinone | 6.5–8.5 (aromatic), 5.1 (CH) | 170–175 (C=O), 120–130 (pyrimidine) | C: 50–55%, N: 18–22%, S: 8–10% |
Pyranothiadiazolopyrimidine | 7.0–8.0 (aryl), 4.5 (CH₂) | 155–160 (C≡N), 140–150 (thiadiazole) | C: 40–45%, N: 20–25%, S: 12–15% |
Research Findings and Implications
- Electronic and Steric Effects: Sulfur in 6H-thiopyrano derivatives enhances electrophilicity at the pyrimidine ring, making them more reactive toward nucleophiles than oxygen-containing analogs .
- Synthetic Flexibility: Indium-catalyzed methods for furopyrano derivatives offer greener alternatives to traditional acid-mediated cyclizations, though sulfur-containing systems remain preferred for redox-active applications .
Biological Activity
6H-Thiopyrano[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is a heterocyclic compound characterized by a thiopyrano ring fused to a pyrimidine structure. Its derivatives have been explored for various pharmacological applications, particularly in the fields of anti-inflammatory and antiviral therapies.
Phosphodiesterase Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of phosphodiesterase 4B (PDE4B). This enzyme is crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4B leads to increased cAMP levels, activating Protein Kinase A (PKA) and influencing various cellular processes such as inflammation and cell proliferation .
Biological Activities
The biological activities associated with this compound and its derivatives include:
- Anti-inflammatory Effects : Studies indicate that these compounds can significantly suppress inflammatory responses by modulating immune cell activity through cAMP elevation .
- Antiviral Activity : Recent research has demonstrated that certain derivatives exhibit potent antiviral properties against HIV-1, with some compounds showing effective binding to reverse transcriptase and favorable pharmacokinetic profiles .
- Anticancer Potential : Compounds derived from this class have shown promise as multitargeted kinase inhibitors, effectively inhibiting pathways involved in tumor growth and angiogenesis .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anti-inflammatory Research : A study demonstrated that 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives effectively reduced pro-inflammatory cytokines in vitro. The mechanism was linked to the activation of PKA pathways that downregulate inflammatory mediators.
- Antiviral Efficacy : In a series of experiments involving HIV-1 strains with NNRTI-resistant mutations, specific derivatives showed EC50 values ranging from 0.9 to 8.4 nM, outperforming standard treatments like etravirine. These findings suggest a significant potential for developing new antiviral agents based on this scaffold .
- Cancer Research : The multitargeted approach of certain thiopyrano-pyrimidine derivatives has been explored in cancer models. Compounds were shown to inhibit key kinases involved in cell proliferation and survival, indicating their potential as anticancer drugs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6H-thiopyrano[3,2-d]pyrimidine derivatives, and how are intermediates characterized?
The synthesis often involves reductive amination and heteroannelation reactions . For example, this compound derivatives can be synthesized by oxidizing intermediates like thiopyrano-methanol using Dess-Martin periodinane (DMP) in aqueous conditions, achieving yields up to 91% . Key intermediates are characterized via IR, 1H-NMR, and 13C-NMR spectroscopy , with spectral data cross-validated against computational models to confirm structural integrity .
Q. How are structural ambiguities resolved in thiopyrano-pyrimidine derivatives using spectroscopic techniques?
Long-range coupling patterns in 1H-NMR distinguish between thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers. For instance, thieno[2,3-d]pyrimidine lacks coupling between thiophene and pyrimidine protons, while thieno[3,2-d]pyrimidine exhibits distinct splitting patterns in DMSO-d6 or CDCl3 . EI-MS and elemental analysis further validate molecular formulas and purity .
Advanced Research Questions
Q. How can conflicting yields in reductive amination reactions be addressed during synthesis optimization?
Contradictions in yields (e.g., 45–87%) arise from substrate-specific reactivity . For example, electron-deficient aromatic amines (e.g., 2,5-dichloroaniline) may require pre-formed imine intermediates to bypass low reactivity, while electron-rich amines proceed directly under pH 6 buffered conditions with NaBH3CN . Screening alternative reductants (e.g., NaBH4) or modifying solvent polarity (e.g., dry methanol vs. HMPA) can improve efficiency .
Q. What strategies enhance the biological activity of this compound derivatives as kinase inhibitors?
Introducing fluoromethyl or difluoromethyl groups at the C-6 position improves interactions with kinase domains (e.g., mTOR or FAK). For example, fluorinated derivatives exhibit enhanced binding via hydrophobic and electrostatic interactions, validated through molecular docking studies . Structural modifications guided by SAR analysis (e.g., substituents on the arylaminomethyl group) further optimize IC50 values .
Q. How do reaction conditions influence the regioselectivity of heteroannelation reactions?
Regioselectivity in heteroannelation (e.g., forming pyrimido-thiopyrano systems) depends on temperature and solvent choice . Reactions in HMPA at 150°C favor cyclization via nucleophilic attack, while polar aprotic solvents (e.g., DMF) may stabilize intermediates, altering product distribution . Monitoring by TLC or HPLC during reaction progression ensures regiochemical control .
Q. What methodologies resolve contradictions in spectral data for structurally similar analogs?
Discrepancies in 1H-NMR chemical shifts (e.g., δ 7.50 vs. δ 6.70 for aromatic protons) are resolved using 2D-NMR (COSY, HSQC) to assign coupling networks. Comparative analysis with X-ray crystallography (e.g., for 2-dicyclohexylamino derivatives) provides unambiguous structural confirmation . For ambiguous cases, isotopic labeling or computational DFT simulations validate assignments .
Q. How can synthetic routes be adapted to incorporate diverse heterocyclic moieties (e.g., benzofuran)?
Multi-component reactions (e.g., using sodium salts of benzofuran-propenone) enable one-pot assembly of hybrid scaffolds like pyrazolo-pyrimidines. Optimization includes varying stoichiometry of heterocyclic amines and diazonium salts , with yields improved via microwave-assisted heating (63–88%) .
Data-Driven Research Questions
Q. What computational tools are recommended for predicting the bioactivity of novel thiopyrano-pyrimidine derivatives?
Molecular dynamics (MD) simulations and docking software (AutoDock Vina, Schrödinger) model interactions with targets like FAK or DHFR. For instance, binding free energy calculations (ΔG) correlate with experimental IC50 values, guiding prioritization of analogs for synthesis .
Q. How are contradictory biological results (e.g., cytotoxicity vs. selectivity) analyzed in structure-activity studies?
Dose-response assays (e.g., MTT tests) combined with selectivity indices (SI = IC50 normal cells / IC50 cancer cells) differentiate non-specific toxicity from target-mediated effects. For example, derivatives with SI >10 are prioritized for further optimization .
Properties
CAS No. |
33526-08-8 |
---|---|
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
6H-thiopyrano[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-2-6-7(10-3-1)4-8-5-9-6/h1-2,4-5H,3H2 |
InChI Key |
PHQVXPYZZSPBHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=NC=NC=C2S1 |
Origin of Product |
United States |
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